5-Amino-3-(3-methyl-2-pyrazinyl)isoxazole
Description
5-Amino-3-(3-methyl-2-pyrazinyl)isoxazole is a heterocyclic compound featuring an isoxazole core substituted with an amino group at the 5-position and a 3-methylpyrazinyl group at the 3-position. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their versatility in medicinal chemistry and materials science. This compound’s pyrazinyl substituent introduces unique electronic and steric properties, distinguishing it from simpler isoxazole derivatives.
Properties
Molecular Formula |
C8H8N4O |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
3-(3-methylpyrazin-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C8H8N4O/c1-5-8(11-3-2-10-5)6-4-7(9)13-12-6/h2-4H,9H2,1H3 |
InChI Key |
MPNPSDLCHOFNDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1C2=NOC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-methyl-2-pyrazinyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-2-pyrazinecarboxylic acid with hydroxylamine to form the corresponding oxime, followed by cyclization to yield the isoxazole ring . The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(3-methyl-2-pyrazinyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyrazinyl moiety can be reduced to form dihydropyrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, dihydropyrazine derivatives, and various substituted isoxazole derivatives .
Scientific Research Applications
5-Amino-3-(3-methyl-2-pyrazinyl)isoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3-(3-methyl-2-pyrazinyl)isoxazole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the isoxazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of isoxazole derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties of Selected Isoxazole Derivatives
Key Differentiators of 5-Amino-3-(3-methyl-2-pyrazinyl)isoxazole
- Steric and Electronic Effects : The methyl group on the pyrazine ring may reduce rotational freedom, improving conformational stability relative to bulkier substituents like bromophenyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
